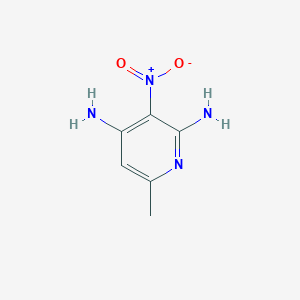
6-Methyl-3-nitropyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitropyridine-2,4-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and amino groups at the 2 and 4 positions. Nitropyridines are known for their diverse chemical reactivity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitropyridine-2,4-diamine typically involves the nitration of 6-methylpyridine followed by amination. One common method is the reaction of 6-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitro-6-methylpyridine . Subsequent amination at the 2 and 4 positions can be achieved using ammonia or amines under oxidative conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 6-Methyl-3-aminopyridine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives.
Cyclization: Imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
6-Methyl-3-nitropyridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitropyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the methyl and amino groups, resulting in different reactivity and applications.
4-Aminopyridine: Contains an amino group at the 4-position but lacks the nitro and methyl groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group, leading to different chemical properties and uses.
Uniqueness: 6-Methyl-3-nitropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-methyl-3-nitropyridine-2,4-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3,(H4,7,8,9) |
InChI Key |
MXXMBCJOQDNJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















